Basic violet 14
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDJCCTWPBKUKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3.HCl, C20H20ClN3 | |
| Record name | C.I. BASIC VIOLET 14 | |
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Related CAS |
3248-93-9 (Parent) | |
| Record name | Fuchsin, basic [USP] | |
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DSSTOX Substance ID |
DTXSID6021246 | |
| Record name | C.I. Basic Violet 14 | |
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Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |
| Record name | C.I. BASIC VIOLET 14 | |
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| Record name | Magenta | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |
| Record name | C.I. BASIC VIOLET 14 | |
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| Record name | MAGENTA | |
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Density |
1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | C.I. BASIC VIOLET 14 | |
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Color/Form |
METALLIC GREEN LUSTROUS CRYSTALS | |
CAS No. |
632-99-5, 58969-01-0 | |
| Record name | C.I. BASIC VIOLET 14 | |
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| Record name | Fuchsin, basic [USP] | |
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| Record name | Basic fuchsin | |
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| Record name | Basic violet 14 | |
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| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-, hydrochloride (1:1) | |
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| Record name | C.I. Basic Violet 14 | |
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| Record name | (4-(4-aminophenyl)(4-iminocyclohexa-2,5-dienylidene)methyl)-2-methylaniline hydrochloride | |
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| Record name | Basic fuchsin | |
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| Record name | BASIC VIOLET 14 | |
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| Record name | MAGENTA | |
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Melting Point |
greater than 392 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. BASIC VIOLET 14 | |
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Chemical Synthesis and Preparative Methodologies
Traditional Synthetic Pathways
Nitrobenzene-Based Oxidative Condensation Techniques
The nitrobenzene-based oxidative condensation method, sometimes referred to as the "nitrate phenyl method," is a traditional route for synthesizing Basic Violet 14 . This process involves the reaction of specific aniline (B41778) derivatives in the presence of nitrobenzene (B124822) as an oxidizing agent .
Aniline Derivative Reactants and Catalytic Systems
This technique utilizes a mixture of aniline derivatives, specifically aniline, o-methylaniline, and p-methylaniline . These reactants are typically combined in equimolar ratios . The oxidative condensation is catalyzed by the presence of iron and zinc chloride, and the reaction is carried out under elevated temperatures . Iron filings and zinc chloride facilitate the formation of the triarylmethane backbone through catalytic oxidation .
Process Optimization and Yield Considerations
While specific detailed research findings on process optimization and yield for the traditional nitrobenzene method are not extensively detailed in the search results, general steps include mixing the reactants, catalytic oxidation, and isolation of the crude product through filtration and recrystallization . Comparative data suggests that the traditional "Nitrate Phenyl" method typically yields between 65% and 70% purity, with yields ranging from 85% to 90% . However, a modernized catalytic method using chlorobenzene (B131634) has demonstrated significantly higher yields (90-95%) and purity (98-99%) .
A patent describes a modernized synthesis using chlorobenzene as a solvent and a dual catalytic system of anhydrous zinc sulfate (B86663) and zinc chloride google.com. This optimized process operates at lower temperatures (60-80°C) compared to the traditional method (which uses elevated temperatures, though specific traditional temperatures are not provided in detail) . This modernized approach also significantly reduces reaction time to 4-6 hours and achieves high solvent recovery rates (85-90%) .
Table 1: Comparative Yield and Purity of this compound Synthesis Methods
| Method | Yield (%) | Purity (%) | By-Products |
| Nitrate Phenyl (Traditional) | 65–70 | 85–90 | Unreacted amines |
| Catalytic (Chlorobenzene) | 90–95 | 98–99 | Negligible |
Note: Data for the Arsenic-Mediated method is not included in this comparative table as it is largely obsolete and associated with significant drawbacks.
Challenges and Environmental Implications of Traditional Routes
Traditional synthetic routes, particularly those involving nitrobenzene, face significant challenges and environmental implications. The use of nitrobenzene, a known toxic and carcinogenic solvent, poses environmental and safety risks . Furthermore, these methods often result in by-products, such as unreacted amines, which necessitate extensive purification steps . The challenges associated with traditional methods have driven the development of more environmentally friendly and efficient synthetic approaches .
Arsenic-Mediated Synthesis Approaches
The arsenic-mediated synthesis is an older and largely obsolete method for producing this compound .
Historical Context and Procedural Aspects
Historically, the triarylmethane core was empirically obtained by mixing aniline derivatives with oxidizing agents, and arsenic acid was commonly used as an oxidizing agent in the manufacturing of certain dyes, including those related to this compound mdpi.comsci-hub.st. In the arsenic-mediated synthesis of this compound, arsenic trioxide (As₂O₃) is used as the oxidizing agent instead of nitrobenzene . The procedure involves heating aniline derivatives with arsenic trioxide at temperatures between 150°C and 180°C . Arsenic facilitates the dehydrogenation and condensation reactions that yield the dye . However, the high toxicity of arsenic has severely limited the industrial applicability of this method, and residual arsenic in the product necessitates rigorous detoxification steps .
Toxicological Concerns and Obsolescence of Methodologies
Early methods for synthesizing this compound were associated with significant toxicological concerns, primarily due to the raw materials and oxidizing agents used. The production of magenta has been linked to occupational health risks, notably an increased incidence of bladder cancer among production workers. wikipedia.orgnih.goviarc.frnih.gov
One historical synthesis route involved the reaction of a mixture of aniline, ortho- and para-toluidine, and their hydrochlorides with nitrobenzene or a mixture of nitrobenzene and ortho-nitrotoluene. iarc.frnih.gov This process often occurred in the presence of metal catalysts such as ferrous chloride, ferrous oxide, and zinc chloride. iarc.fr Another method involved the condensation of ortho-toluidine and formaldehyde (B43269) in the presence of nitrotoluene. nih.govnih.gov
A particularly concerning historical method utilized arsenic acid as an oxidizing agent. rsc.org While this method offered improved yields compared to earlier processes, the resulting dye could contain significant levels of arsenic residues, despite purification steps. rsc.org The toxic nature of arsenic was recognized even in the 19th century, highlighting the inherent risks of this synthetic route. rsc.org
Contemporary and Green Chemistry Synthetic Innovations
In response to the toxicological issues and environmental impact of traditional dye synthesis, contemporary chemical research focuses on developing greener and more sustainable methodologies for producing dyes, including those structurally related to this compound. While specific detailed contemporary synthesis routes for this compound itself using green chemistry principles are not extensively detailed in the provided search results, the general direction for triphenylmethane (B1682552) dyes and synthetic dyes in general points towards minimizing hazardous substances and optimizing processes for sustainability.
Development of Alternative Oxidizing Agents
The historical reliance on toxic oxidizing agents like arsenic acid and nitrobenzene in triphenylmethane dye synthesis has driven the search for safer alternatives. Research into the synthesis of triarylmethane dyes explores the use of different oxidizing agents. For instance, oxidation of the leuco base (a colorless precursor) can be achieved using agents like lead dioxide, manganese dioxide, or alkali dichromates. sci-hub.st Atmospheric oxygen in the presence of catalysts has also been explored as an alternative for oxidizing the leuco base. sci-hub.st Oxidative electrolysis represents another method used to convert the leuco base to triphenylmethane dyes, offering a potentially cleaner approach. sci-hub.st While these examples pertain to triphenylmethane dyes generally, they illustrate the move away from the highly toxic oxidants of the past.
Sustainable Process Engineering for Dye Production
Sustainable process engineering in dye production aims to reduce environmental impact through various strategies, including minimizing waste, improving energy efficiency, and utilizing renewable resources. Although specific details on the sustainable process engineering for this compound production are limited in the search results, broader efforts in the dye industry provide insight into the approaches being taken.
Modern facilities producing related dyes prioritize methods that offer scalability and align with green chemistry principles. Key industrial adaptations include the use of continuous flow reactors, which can improve temperature control and reduce batch variability, leading to more efficient and potentially safer processes. Solvent recycling systems are also integrated to recover and reuse solvents, thereby lowering raw material consumption and reducing waste.
Furthermore, the concept of using supercritical carbon dioxide (SCF-CO2) as a dyeing medium is being explored for sustainable coloration of fibers, which could potentially impact the application and, indirectly, the production demands and methods for certain dyes. researchgate.netresearcher.life Research is also ongoing in developing synthetic dyes from sustainable chemicals, such as compounds derived from cellulose (B213188) and lignin, offering a pathway towards dyes with a lower environmental footprint from their origin. acs.org While these examples may not directly detail this compound production, they represent the broader trends in sustainable chemical synthesis and process engineering within the dye industry that could influence future methodologies for compounds like this compound.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12447 |
| Magenta | 12447 |
| Fuchsine | 12447 |
| Rosaniline hydrochloride | 12447 |
| Aniline | 6118 |
| o-Toluidine | 7970 |
| p-Toluidine | 8053 |
| Nitrobenzene | 6914 |
| o-Nitrotoluene | 6909 |
| Arsenic acid | 22418311 |
| Formaldehyde | 116 |
| Benzidine | 7817 |
| 1-Naphthylamine | 7976 |
| 2-Naphthylamine | 7977 |
| Leuco base (of pararosaniline) | 11293 |
| Pararosaniline hydrochloride | 11292 |
| Magenta III (New Fuchsin) | 14454445 |
Data Tables
However, information regarding the components of commercial magenta and the historical production volumes can be presented in a table format.
Components of Commercial Magenta
| Component | C.I. Number | PubChem CID | Notes |
| Magenta I (Rosaniline) | C.I. 42510 | 12447 | Most widely available component of Basic Fuchsin. iarc.fr |
| Basic Red 9 (Pararosaniline) | C.I. 42500 | 11292 | Must comprise at least 50% of total dye in certified Basic Fuchsin. nih.gov |
| Magenta II | - | - | Component of Basic Fuchsin. iarc.frnih.gov |
| Magenta III (New Fuchsin) | C.I. 42520 | 14454445 | Component of Basic Fuchsin. iarc.frnih.gov |
Advanced Analytical Characterization and Detection Techniques
Spectroscopic Analysis of Basic Violet 14
Spectroscopic techniques are fundamental in the study of colored compounds like this compound. These methods utilize the interaction of electromagnetic radiation with the dye molecule to provide both quantitative and qualitative data. Specifically, Ultraviolet-Visible (UV-Vis) spectrophotometry and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for characterizing the dye, determining its concentration, and understanding its behavior in various processes.
UV-Vis spectrophotometry is a widely used analytical technique that measures the absorption of UV or visible light by a substance in solution. technologynetworks.com For a colored compound like this compound, the analysis is conducted in the visible region of the spectrum. The core principle behind its quantitative application is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution. wikipedia.org This relationship allows for the precise determination of dye concentration by measuring its absorbance at a specific wavelength.
The concentration of this compound in aqueous solutions can be accurately determined by measuring its absorbance at the wavelength of maximum absorbance (λmax). At this wavelength, the dye exhibits the strongest absorption, providing the highest sensitivity for measurement. wikipedia.org To perform a quantitative analysis, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. mt.compgeneral.com
Different studies have reported slightly varied λmax values for this compound, which can be influenced by factors such as solvent pH and the specific spectrophotometer used.
Interactive Table 1: Reported Wavelengths of Maximum Absorbance (λmax) for this compound. You can filter or sort the data by clicking on the headers.
| λmax (nm) | Analytical Context | Reference |
|---|---|---|
| 540 nm | Determining equilibrium dye concentrations in adsorption studies. | nih.gov |
| 541 nm | Measuring remaining dye concentration after adsorption onto a hydrogel. | nih.gov |
UV-Vis spectrophotometry is an essential tool for monitoring the efficiency of processes designed to remove this compound from water, such as adsorption and chemical degradation. nih.govnih.gov By periodically taking samples from the reaction mixture and measuring the absorbance at the dye's λmax, researchers can track the decrease in dye concentration over time.
In adsorption studies , the technique is used to measure the initial and final (or equilibrium) concentrations of the dye. This allows for the calculation of key parameters like the percentage of dye removal and the adsorption capacity of the adsorbent material. nih.govresearchgate.net Kinetic experiments, which follow the dye uptake at various time intervals, rely on these spectrophotometric measurements to determine the rate of adsorption. nih.gov
In degradation processes (e.g., photocatalysis or advanced oxidation), UV-Vis spectroscopy monitors the disappearance of the dye's characteristic color. researchgate.netresearchgate.net The primary absorption peak of this compound diminishes as its chromophore—the part of the molecule responsible for its color—is broken down. researchgate.net This provides a direct measure of the decolorization efficiency and allows for the study of the degradation kinetics. researchgate.netacs.org In some cases, the appearance of new peaks at different wavelengths can indicate the formation of intermediate degradation products. researchgate.net
Interactive Table 2: Example of Absorbance Data Over Time During a Monitored Degradation Process. This table illustrates the typical trend observed in experimental data.
| Time (minutes) | Absorbance at λmax | Calculated Concentration (mg/L) | Percent Degradation (%) |
|---|---|---|---|
| 0 | 1.250 | 10.0 | 0% |
| 10 | 0.875 | 7.0 | 30% |
| 20 | 0.500 | 4.0 | 60% |
| 30 | 0.250 | 2.0 | 80% |
Fourier-Transform Infrared (FTIR) spectroscopy is an analytical technique used to identify the functional groups present in a molecule. innovatechlabs.com It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. nih.gov Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds. thermofisher.com The resulting FTIR spectrum is a unique molecular "fingerprint" that provides detailed information about the compound's chemical structure. nih.gov
The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. As a triphenylmethane (B1682552) dye, its structure contains several key features, including aromatic rings and tertiary amine groups. The analysis of its spectrum allows for the identification of these groups through their characteristic vibrational frequencies (stretching and bending). pressbooks.publibretexts.org
Interactive Table 3: Expected Characteristic FTIR Absorption Bands for this compound. This table is based on the known structure of the dye and general FTIR correlation charts.
| Wavenumber Range (cm⁻¹) | Bond | Vibration Type | Functional Group |
|---|---|---|---|
| 3100 - 3000 | C-H | Stretching | Aromatic Ring |
| 1600 - 1585 | C=C | Stretching | Aromatic Ring |
| 1500 - 1400 | C=C | Stretching | Aromatic Ring |
| 1360 - 1250 | C-N | Stretching | Aromatic Amine |
FTIR spectroscopy is a powerful tool for investigating the mechanism of dye adsorption onto various materials. jetir.orgresearchgate.net By comparing the FTIR spectrum of an adsorbent before and after it has been exposed to a this compound solution, researchers can identify which of the adsorbent's functional groups are involved in the binding process. nih.gov
When this compound binds to the surface of an adsorbent, interactions such as hydrogen bonding or electrostatic attraction can occur between the dye molecules and the functional groups of the adsorbent (e.g., hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups). These interactions cause changes in the vibrational frequencies of the involved bonds. researchgate.net These changes are visible in the FTIR spectrum as shifts in the position of absorption peaks, changes in their intensity, or the appearance of new peaks. nih.gov For example, a shift in the stretching frequency of an -OH group on an adsorbent after dye uptake suggests that this group is participating in the adsorption mechanism.
Interactive Table 4: Illustrative Example of FTIR Peak Shifts in an Adsorbent After this compound Adsorption.
| Functional Group | Wavenumber Before Adsorption (cm⁻¹) | Wavenumber After Adsorption (cm⁻¹) | Interpretation |
|---|---|---|---|
| O-H (hydroxyl) | 3421 | 3405 | Shift indicates involvement in hydrogen bonding with the dye. |
| C=O (carbonyl) | 1700 | 1688 | Shift suggests interaction with the cationic dye molecule. |
Surface-Enhanced Raman Spectroscopy (SERS) for Trace Analysis
Chromatographic Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. measurlabs.com When coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS), it becomes an exceptionally powerful tool for the analysis of synthetic dyes like this compound. researchgate.net
The process involves several stages:
Separation (HPLC): The sample is injected into the HPLC system, where it is passed through a column under high pressure. Different components in the sample interact differently with the column's stationary phase, causing them to separate and exit the column at different times (retention times). measurlabs.com
Detection (DAD): As each separated component elutes from the column, it passes through the DAD. This detector measures the absorption of light across a wide range of ultraviolet and visible wavelengths simultaneously, generating a complete UV-Vis spectrum for each component. scioninstruments.com This spectrum can be used for preliminary identification by comparing it to a library of known spectra. nih.gov
Identification (MS): After the DAD, the component enters the mass spectrometer. The MS ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). measurlabs.com This provides a highly accurate molecular weight of the compound, serving as a definitive confirmation of its identity. researchgate.net
This combined HPLC-DAD-MS approach provides comprehensive data, with the retention time, UV-Vis spectrum, and molecular weight all contributing to a highly confident identification of this compound. researchgate.net
Commercial synthetic dyes are rarely 100% pure and often contain impurities from the manufacturing process or degradation products. lcms.cz HPLC-DAD-MS is an ideal technique for assessing the purity of this compound and characterizing its impurity profile. wiley.comnih.gov
This compound (Rosanilin) is a primary component of a dye mixture known as Basic Fuchsin. nih.gov This mixture contains several structurally similar triarylmethane compounds that differ mainly in the number of methyl groups on their aromatic rings. Using HPLC, these closely related compounds can be separated into distinct peaks. The DAD can indicate that they are all part of the same dye family due to their similar UV-Vis spectra, while the MS detector can precisely identify each component by its unique molecular weight. researchgate.netchromatographyonline.com This allows for the quantification of this compound relative to its related impurities, providing a detailed profile of the dye's composition and purity. researchgate.net
Table 2: Major Components of Commercial Basic Fuchsin Detectable by HPLC-MS
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Pararosanilin | C₁₉H₁₈ClN₃ | 323.82 |
| This compound (Rosanilin) | C₂₀H₂₀ClN₃ | 337.85 |
| Magenta II | C₂₁H₂₂ClN₃ | 351.88 |
| New Fuchsin | C₂₂H₂₄ClN₃ | 365.90 |
Data sourced from PubChem and other chemical databases. nih.gov
Microscopic and Morphological Characterization
Scanning Electron Microscopy (SEM) for Adsorbent Characterization
Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of materials used as adsorbents for dye removal. nih.gov This technique provides high-resolution images of the adsorbent's surface, revealing critical details about its structure that influence adsorption capacity, such as texture, roughness, and porosity. nih.gov
For instance, in the study of this compound adsorption onto sulphuric acid-activated materials from Calophyllum inophyllum (CS) and Theobroma cacao (TS) shells, SEM was used to analyze the surface of these adsorbents. The analysis showed that the materials possessed a rough morphology with significant porosity, creating suitable conditions for the dye to be trapped and adsorbed. nih.gov
Table 2: SEM Observations of Adsorbents for this compound Removal
| Adsorbent Material | Observation Before Adsorption | Observation After Adsorption |
|---|---|---|
| Sulphuric Acid Activated Calophyllum inophyllum (CS) Shells | Rough morphology with considerable porous nature. | Surface is covered by a layer of this compound; significant changes observed. |
| Sulphuric Acid Activated Theobroma cacao (TS) Shells | Rough morphology with porous nature. | A homogeneously dye-adhered surface due to entrapment of the dye. |
The effectiveness of an adsorbent is largely dependent on its physical characteristics. SEM analysis provides direct insight into the surface morphology and porous nature of these materials. An ideal adsorbent for dye removal typically exhibits a high surface area and a well-developed pore structure.
SEM images of adsorbents like activated carbon derived from Calophyllum inophyllum and Theobroma cacao shells reveal a rough and porous surface texture before the adsorption process begins. nih.gov This inherent roughness and the presence of numerous pores and cavities increase the available surface area for the dye molecules to interact with and bind to, which is a key factor in achieving high removal efficiency. The characterization of surface morphology is crucial as it directly impacts sorption characteristics.
SEM is also highly effective for visualizing the changes to the adsorbent surface after the dye uptake process is complete, confirming the formation of an adsorbent-dye complex. By comparing SEM images taken before and after adsorption, the successful binding of the dye to the material's surface can be directly observed.
After exposure to a solution of this compound, the SEM image of the Calophyllum inophyllum shell adsorbent clearly shows that the surface is covered by a layer of the dye. nih.gov Similarly, for the Theobroma cacao shell adsorbent, the images reveal a more homogeneous surface after adsorption, indicating that the dye has been entrapped and has adhered to the material. nih.gov These significant visual changes confirm the mechanism of surface adsorption and the effectiveness of the material in removing the dye from the aqueous solution. nih.gov
Environmental Fate, Transport, and Remediation Strategies
Adsorption-Based Removal Methodologies Adsorption is recognized as an environmentally friendly and cost-effective technique for the removal of dyes like Basic Violet 14 from wastewater.jetir.orgThis process typically involves the interaction between the positively charged dye molecules and negatively charged surfaces of adsorbent materials.benchchem.comVarious materials, including agricultural by-products, polymer-based adsorbents, and Metal-Organic Frameworks (MOFs), have been investigated for their efficacy in adsorbing BV14.benchchem.comjetir.orgresearchgate.netresearchgate.net
Development and Characterization of Novel Adsorbent Materials The development of novel adsorbent materials is crucial for efficient and sustainable dye removal. Research explores a variety of substances, focusing on their structural and surface properties to optimize adsorption capacity.jetir.org
Agricultural By-products (e.g., Calophyllum inophyllum shells, Theobroma cacao shells, wheat bran, sugarcane bagasse, Prosopis juliflora bark) Agricultural by-products are gaining attention as low-cost, renewable, and efficient biosorbents for dye removal.jetir.orgMaterials such as Calophyllum inophyllum shells (CS), Theobroma cacao shells (TS), wheat bran, sugarcane bagasse, and Prosopis juliflora bark (PJB) have been investigated for their potential in adsorbing this compound.benchchem.comfishersci.comjetir.orgresearchgate.netresearchgate.net
Studies on Calophyllum inophyllum (CS) and Theobroma cacao (TS) shells, activated with sulfuric acid, have shown promising adsorption capacities for this compound. CS demonstrated a Langmuir adsorption capacity of 1416.43 mg/g, outperforming TS which had a capacity of 980.39 mg/g. nih.govresearchgate.netresearchgate.net Characterization of these materials using techniques like Scanning Electron Microscopy (SEM) revealed their complex and porous nature, supporting their efficient adsorption capability. jetir.orgnih.govresearchgate.net
Wheat bran, another agricultural by-product, has also been studied as a sustainable adsorbent for removing BV14 from aqueous solutions. jetir.orgdeswater.com Characterization using Fourier Transform Infrared Spectroscopy (FTIR), SEM, and X-ray Diffraction (XRD) helps analyze its structural and surface properties relevant to adsorption. jetir.org Studies indicate that the removal efficiency of BV14 increases with increasing wheat bran dosage up to a certain point, beyond which saturation of adsorption sites occurs. jetir.org
Prosopis juliflora bark powder (PJB) has been investigated as a low-cost adsorbent for BV14 removal. researchgate.netbesr.org.in Batch experiments have explored the effects of parameters such as adsorbent dosage, initial dye concentration, contact time, and pH on the adsorption efficiency. researchgate.netbesr.org.in Physico-chemical characterization, including the determination of the point of zero charge and FTIR spectroscopy, helps understand the adsorption mechanisms. researchgate.netbesr.org.in
Sugarcane bagasse, particularly in its activated form, has shown effectiveness in adsorbing basic dyes. iscientific.org While specific adsorption capacities for this compound on sugarcane bagasse were not detailed in the provided snippets, studies on other basic dyes like Basic Green 4, Basic Violet 1, and Basic Violet 10 using activated bagasse have reported adsorption capacities and optimal conditions, suggesting its potential for BV14 removal as well. iscientific.org
Here is a table summarizing some adsorption capacities of agricultural by-products for this compound:
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Calophyllum inophyllum shells | 1416.43 | nih.govresearchgate.netresearchgate.net |
| Theobroma cacao shells | 980.39 | nih.govresearchgate.netresearchgate.net |
| Wheat Bran | 25.66 (for Crystal Violet) | researchgate.netorientjchem.org |
Polymer-Based Adsorbents (e.g., Chitosan-based semi-IPN nanocomposite hydrogels) Polymer-based adsorbents, such as chitosan-based semi-IPN nanocomposite hydrogels, have been explored for their effectiveness in adsorbing this compound.tubitak.gov.trnih.govsemanticscholar.orgresearchgate.netThese materials offer advantages such as high swelling ability, large surface area, pH sensitivity, and the presence of functional groups that can interact with dye molecules.tubitak.gov.tr
Chitosan, a naturally abundant polysaccharide, is a promising base for such adsorbents due to its hydroxyl and amino functional groups, as well as its non-toxicity, biodegradability, and low cost. tubitak.gov.tr Studies have shown that chitosan-based semi-IPN nanocomposite hydrogels, particularly those incorporating graphene oxide (GO), exhibit improved adsorption capacity for BV14 compared to neat hydrogels. tubitak.gov.trnih.govresearchgate.net A semi-IPN hydrogel containing 0.5% by weight GO showed a maximum adsorption capacity of 276.21 mg/g for BV14 with a removal efficiency of 90.4% under optimal conditions. tubitak.gov.trnih.govresearchgate.net
Polymeric hydrogels can adsorb dye molecules through various interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic interactions. tubitak.gov.tr The design of these hydrogels can involve incorporating functional monomers like acrylamide (B121943) and itaconic acid to adjust swelling properties and enhance adsorption capacity for cationic dyes like BV14. tubitak.gov.tr
Metal-Organic Frameworks (MOFs) Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have also been investigated as adsorbents for dyes, including this compound.jetir.orgresearchgate.netresearchgate.netfrontiersin.orgcsic.esmdpi.comrsc.orgMOFs are characterized by their high surface area, tunable pore geometry, and chemical tunability, making them suitable for wastewater treatment through dye adsorption.rsc.org
Advanced adsorbents like Zn(II)-based MOFs have shown high adsorption capacities for BV14. researchgate.net A Zn(II)-based MOF (ZPBIF-1) demonstrated a maximum adsorption capacity of 1250 mg/g for this compound. researchgate.net Another study reported a single-walled metal-organic nanotube with large open mesoporous channels that achieved adsorption capacities over 1650 mg/g for carcinogenic dyes, including this compound. frontiersin.org
The adsorption properties of MOFs can be attributed to factors such as electrostatic interactions between the charged dye molecules and the MOF framework, as well as size- and shape-exclusive effects based on the MOF's pore dimensions. frontiersin.org The water stability of MOFs is an important consideration for their application in wastewater treatment. rsc.org
Here is a table comparing the adsorption capacities of different types of novel adsorbent materials for this compound:
| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |
| Calophyllum inophyllum shells | 1416.43 | nih.govresearchgate.netresearchgate.net |
| Theobroma cacao shells | 980.39 | nih.govresearchgate.netresearchgate.net |
| Chitosan-based semi-IPN nanocomposite hydrogel (with GO) | 276.21 | tubitak.gov.trnih.govresearchgate.net |
| Zn(II)-based MOF (ZPBIF-1) | 1250 | researchgate.net |
| Single-walled metal-organic nanotube | >1650 | frontiersin.org |
Adsorption Kinetics and Mechanistic Studies Understanding the kinetics and mechanisms of this compound adsorption onto various materials is essential for optimizing removal processes and designing efficient adsorbents.benchchem.comfishersci.comresearchgate.netresearchgate.netresearchgate.nettubitak.gov.trKinetic studies help determine the rate of adsorption and the factors influencing it, such as contact time, initial dye concentration, and temperature.fishersci.comjetir.orgresearchgate.netresearchgate.netresearchgate.nettubitak.gov.tr
Equilibrium adsorption data are often analyzed using isotherm models such as Langmuir, Freundlich, and Temkin to understand the adsorption behavior and capacity. jetir.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov The Langmuir model typically describes monolayer adsorption on a homogeneous surface, while the Freundlich model is indicative of multilayer adsorption on heterogeneous surfaces. jetir.orgmdpi.comresearchgate.net Studies on BV14 adsorption onto various materials have shown good fits with both Langmuir and Freundlich models, suggesting the coexistence of monolayer and multilayer adsorption, depending on the adsorbent. jetir.orgresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com For instance, adsorption onto chitosan-based hydrogels and some agricultural by-products like Calophyllum inophyllum shells often fits the Langmuir model well. researchgate.nettubitak.gov.trnih.govresearchgate.net Adsorption onto bentonite (B74815) has also been well represented by both Langmuir and Freundlich models. researchgate.net
Thermodynamic studies provide insights into the spontaneity and nature of the adsorption process. jetir.orgresearchgate.nettubitak.gov.trnih.govresearchgate.net For this compound adsorption, thermodynamic analyses often reveal that the process is spontaneous and endothermic, meaning it is favorable and the adsorption capacity increases with increasing temperature. jetir.orgresearchgate.nettubitak.gov.trnih.govresearchgate.net This suggests that the adsorption is driven by an increase in entropy at higher temperatures. tandfonline.com
The mechanism of BV14 adsorption is often attributed to electrostatic interactions between the cationic dye molecules and negatively charged functional groups on the adsorbent surface, such as hydroxyl, carboxyl, and sulfonate groups. deswater.comtubitak.gov.tr Hydrogen bonding and van der Waals forces can also play a role in the adsorption process. mdpi.comtubitak.gov.tr The specific surface chemistry and pore structure of the adsorbent material significantly influence the adsorption capacity and mechanism. jetir.orgdeswater.comtubitak.gov.tr
Here is a summary of kinetic and isotherm model fits for this compound adsorption on selected adsorbents:
| Adsorbent Material | Kinetic Model Fit | Isotherm Model Fit | Reference |
| Wheat Bran | Pseudo-second-order | Langmuir and Freundlich | jetir.org |
| Calophyllum inophyllum shells | Pseudo-second-order | Langmuir and Freundlich | nih.govresearchgate.netresearchgate.net |
| Theobroma cacao shells | Pseudo-second-order | Langmuir and Freundlich | nih.govresearchgate.netresearchgate.net |
| Chitosan-based semi-IPN nanocomposite hydrogel (with GO) | Pseudo-second-order | Langmuir | tubitak.gov.trnih.govresearchgate.net |
| Bentonite (Na-bentonite, Ca-bentonite) | Pseudo-second-order | Langmuir and Freundlich | researchgate.net |
| Carboxylated Functionalized Co-Polymer Nanofibers | Pseudo-second-order, Intraparticle diffusion | Langmuir and Temkin | mdpi.com |
Pseudo-First-Order and Pseudo-Second-Order Kinetic Models
Adsorption kinetics describe the rate at which this compound is removed from the aqueous phase by an adsorbent. Pseudo-first-order and pseudo-second-order kinetic models are commonly applied to analyze experimental adsorption data and understand the adsorption mechanism nih.govtubitak.gov.tracademie-sciences.fr.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the concentration of the adsorbate in the solution. The linear form of the pseudo-first-order equation is given by: ln(qe - qt) = ln qe - k1t where qe and qt are the amounts of dye adsorbed per unit mass of adsorbent at equilibrium and at time t, respectively, and k1 is the pseudo-first-order rate constant academie-sciences.fr.
The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the concentration of the adsorbate. It suggests that the adsorption process is controlled by a chemical reaction involving valence forces through sharing or exchange of electrons between the adsorbent and the adsorbate researchgate.nettubitak.gov.tr. The linear form of the pseudo-second-order equation is given by: t/qt = 1/(k2qe²) + (1/qe)t where k2 is the pseudo-second-order rate constant academie-sciences.fr.
Studies on the adsorption of this compound onto various adsorbents, such as activated materials from plant shells, wheat bran, chitosan-based hydrogels, and bentonite, have shown that the pseudo-second-order kinetic model generally provides a better fit to the experimental data compared to the pseudo-first-order model nih.govresearchgate.nettubitak.gov.tracademie-sciences.frjetir.org. This is often indicated by higher correlation coefficient (R²) values for the pseudo-second-order model nih.govacademie-sciences.fr. The better fit of the pseudo-second-order model suggests that chemisorption may be the dominant mechanism controlling the adsorption rate of this compound researchgate.nettubitak.gov.trjetir.org.
Here is a sample table illustrating typical kinetic parameters obtained from studies:
| Adsorbent | Initial Concentration (mg/L) | Pseudo-First-Order k₁ (min⁻¹) | Pseudo-First-Order R² | Pseudo-Second-Order k₂ (g mg⁻¹ min⁻¹) | Pseudo-Second-Order R² | qe (exp) (mg/g) | qe (calc) (mg/g) |
|---|---|---|---|---|---|---|---|
| Sulphuric acid activated Calophyllum inophyllum shells (CS) | Various | - | <0.996 | - | >0.997 nih.gov | - | In agreement with experimental nih.gov |
| Sulphuric acid activated Theobroma cacao shells (TS) | Various | - | <0.996 | - | >0.997 nih.gov | - | In agreement with experimental nih.gov |
| Wheat Bran | Various | - | - | - | Well described jetir.org | - | - |
| Chitosan-based nanocomposite hydrogel | 5 | - | - | - | Good correlation tubitak.gov.tr | 276.21 | - |
| Bentonite | Various | 0.056-0.063 | 0.956-0.963 | 0.0015-0.0024 | 0.999 academie-sciences.fr | - | Closer agreement with experimental academie-sciences.fr |
Intraparticle Diffusion and Film Diffusion Control
The adsorption process can involve several steps, including film diffusion (mass transfer of the adsorbate from the bulk solution to the external surface of the adsorbent), intraparticle diffusion (diffusion of the adsorbate within the pores of the adsorbent), and adsorption onto the active sites researchgate.netjaas.ac.cn. To determine the rate-limiting step, kinetic data can be analyzed using models such as the intraparticle diffusion model and by considering film diffusion.
The intraparticle diffusion model is based on the assumption that intraparticle diffusion is the sole rate-controlling step. The linear form of the intraparticle diffusion model is given by: qt = kidt0.5 + C where kid is the intraparticle diffusion rate constant and C is a constant related to the boundary layer thickness mdpi.com. If the plot of qt versus t0.5 is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, if the plot shows multiple linear regions or does not pass through the origin, it suggests that other diffusion mechanisms, such as film diffusion, also influence the adsorption rate mdpi.com.
Adsorption Isotherm Modeling and Capacity Determination
Adsorption isotherms describe the equilibrium relationship between the amount of this compound adsorbed onto the solid phase and its concentration in the liquid phase at a constant temperature niscpr.res.inscielo.br. Analyzing adsorption data using different isotherm models helps to understand the adsorption mechanism and determine the maximum adsorption capacity of an adsorbent niscpr.res.inscielo.br.
Langmuir, Freundlich, and Temkin Isotherm Models
The Langmuir, Freundlich, and Temkin models are widely used to describe the adsorption equilibrium of this compound nih.govscispace.comniscpr.res.intubitak.gov.trjetir.orgresearchgate.netnih.gov.
The Langmuir isotherm model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. The linear form of the Langmuir equation is: Ce/qe = 1/ (KLqmax) + Ce/qmax where Ce is the equilibrium concentration of the adsorbate in the liquid phase, qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium, qmax is the maximum monolayer adsorption capacity, and KL is the Langmuir constant related to the energy of adsorption ekb.eg.
The Freundlich isotherm model is an empirical model that describes multilayer adsorption on heterogeneous surfaces. The linear form of the Freundlich equation is: ln qe = ln KF + (1/n) ln Ce where KF is the Freundlich constant related to adsorption capacity and 1/n is the adsorption intensity ekb.eg. The value of 1/n indicates the favorability of adsorption; values between 0 and 1 suggest favorable adsorption tubitak.gov.tr.
The Temkin isotherm model considers the effect of interactions between adsorbent and adsorbate and assumes that the heat of adsorption decreases linearly with increasing coverage of the adsorbent surface. The linear form of the Temkin equation is: qe = B ln AT + B ln Ce where AT is the Temkin isotherm constant related to the equilibrium binding energy and B is a constant related to the heat of adsorption samipubco.com.
Studies have shown that the adsorption of this compound can be well represented by these isotherm models, with the best-fitting model depending on the adsorbent material nih.govniscpr.res.intubitak.gov.trjetir.orgresearchgate.netresearchgate.net. For many adsorbents, the Langmuir model provides a good fit, suggesting monolayer adsorption niscpr.res.intubitak.gov.trresearchgate.net. However, some studies indicate that both Langmuir and Freundlich models fit the data well, suggesting both monolayer and heterogeneous surface conditions can exist nih.govjetir.org. The Temkin model has also been found to be suitable for describing this compound adsorption on certain materials nih.govresearchgate.netresearchgate.net.
Reported maximum adsorption capacities (qmax) for this compound vary significantly depending on the adsorbent used. For example, sulphuric acid activated Calophyllum inophyllum shells showed a high adsorption capacity of 1416.43 mg/g, while Theobroma cacao shells had a capacity of 980.39 mg/g nih.govscispace.com. Bentonite has shown maximum monolayer adsorption capacities ranging from 100 to 147.9 mg/g depending on the type academie-sciences.frresearchgate.net. Wheat bran has also demonstrated potential as a biosorbent with significant adsorption capacity jetir.org.
Here is a sample table summarizing isotherm parameters from various studies:
| Adsorbent | Langmuir qmax (mg/g) | Langmuir KL (L/mg) | Langmuir R² | Freundlich KF ((mg/g)(L/mg)¹/ⁿ) | Freundlich 1/n | Freundlich R² | Temkin AT (L/mg) | Temkin B | Temkin R² |
|---|---|---|---|---|---|---|---|---|---|
| Sulphuric acid activated Calophyllum inophyllum shells (CS) | 1416.43 nih.govscispace.com | - | >0.99 nih.gov | - | - | >0.99 nih.gov | - | - | >0.99 nih.gov |
| Sulphuric acid activated Theobroma cacao shells (TS) | 980.39 nih.govscispace.com | - | >0.99 nih.gov | - | - | >0.99 nih.gov | - | - | >0.99 nih.gov |
| Wheat Bran | Well described jetir.org | - | Well described jetir.org | Well described jetir.org | - | Well described jetir.org | - | - | - |
| Chitosan-based nanocomposite hydrogel | 276.21 tubitak.gov.trresearchgate.net | - | Best fit tubitak.gov.trresearchgate.net | - | Between 1 and 10 tubitak.gov.tr | - | - | - | - |
| Bentonite (Na-bentonite) | 147.9 academie-sciences.frresearchgate.net | - | Applicable academie-sciences.fr | - | - | Applicable academie-sciences.fr | - | - | Best suited researchgate.net |
| Bentonite (Ca-bentonite) | 100 academie-sciences.frresearchgate.net | - | Applicable academie-sciences.fr | - | - | Applicable academie-sciences.fr | - | - | Best suited researchgate.net |
| Curcuma angustifolia scales (CA) | 208.33 niscpr.res.inresearchgate.net | - | Best defined niscpr.res.inresearchgate.net | - | - | - | - | - | - |
| Carboxylated Functionalized Co-Polymer Nanofibers | Capable of expressing mdpi.com | - | Capable of expressing mdpi.com | - | - | - | Capable of expressing mdpi.com | - | Capable of expressing mdpi.com |
Dubinin-Radushkevich Isotherm
The Dubinin-Radushkevich (D-R) isotherm model is used to determine the apparent free energy of adsorption and distinguish between physical and chemical adsorption scielo.brekb.egsamipubco.com. It is generally applied to express the adsorption mechanism with a Gaussian energy distribution onto a heterogeneous surface ekb.eg. The linear form of the D-R equation is: ln qe = ln qs - Bε² where qe is the amount of adsorbate adsorbed per unit mass of adsorbent at equilibrium, qs is the theoretical saturation capacity, B is a constant related to the mean adsorption energy, and ε is the Polanyi potential, which is related to the equilibrium concentration by: ε = RT ln(1 + 1/Ce) where R is the gas constant and T is the absolute temperature scielo.brekb.egsamipubco.com.
The mean adsorption energy (E) can be calculated from the constant B using the equation: E = 1 / √(2B) The value of E provides information about the nature of adsorption: if E is less than 8 kJ/mol, the adsorption is considered physical; if it is between 8 and 16 kJ/mol, it is indicative of ion exchange; and if it is greater than 16 kJ/mol, it suggests chemical adsorption osf.io. Studies applying the D-R model to this compound adsorption can provide insights into the energy of the adsorption process researchgate.netscielo.brsamipubco.com. Some studies have found that the D-R model fits the adsorption data for this compound on certain adsorbents, and the calculated mean adsorption energy can help determine if the process is primarily physical or chemical researchgate.netsamipubco.com.
Thermodynamic Analysis of Adsorption Processes
Thermodynamic studies provide crucial information about the energy changes and spontaneity of the adsorption process niscpr.res.inresearchgate.nettubitak.gov.tr. By studying the effect of temperature on adsorption, parameters such as enthalpy, entropy, and Gibbs free energy can be calculated niscpr.res.inresearchgate.nettubitak.gov.tr.
Enthalpy, Entropy, and Gibbs Free Energy Changes
The spontaneity and energy changes of this compound adsorption are evaluated using the changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). These parameters can be calculated using the following equations: ΔG° = -RT ln Ke ΔG° = ΔH° - TΔS° where R is the universal gas constant, T is the absolute temperature, and Ke is the thermodynamic equilibrium constant, which can be obtained from adsorption isotherm data, often from the Langmuir model niscpr.res.intubitak.gov.tr.
A negative value of ΔG° indicates that the adsorption process is spontaneous tubitak.gov.trresearchgate.net. Studies on this compound adsorption have consistently reported negative ΔG° values across different temperatures, confirming the spontaneous nature of the adsorption tubitak.gov.trresearchgate.net. The increase in the magnitude of negative ΔG° with increasing temperature observed in some studies suggests that higher temperatures favor the adsorption process tubitak.gov.tr.
The enthalpy change (ΔH°) provides information about the endothermic or exothermic nature of the adsorption. A positive ΔH° indicates an endothermic process (adsorption is favored at higher temperatures), while a negative ΔH° indicates an exothermic process (adsorption is favored at lower temperatures) niscpr.res.intubitak.gov.tr. For this compound adsorption, studies have reported positive ΔH° values, indicating that the process is endothermic niscpr.res.intubitak.gov.trresearchgate.net. This suggests that increasing the temperature leads to increased adsorption capacity, which can be attributed to increased molecular mobility of dye molecules and enhanced interactions with the adsorbent surface tubitak.gov.tr.
The entropy change (ΔS°) reflects the degree of randomness or disorder at the solid-solution interface during the adsorption process tubitak.gov.tr. A positive ΔS° suggests increased randomness at the interface, possibly due to the displacement of water molecules from the adsorbent surface by the adsorbate molecules tubitak.gov.tr. Studies on this compound adsorption have reported positive ΔS° values, indicating an increase in randomness during the adsorption process tubitak.gov.trresearchgate.net.
Here is a sample table showing typical thermodynamic parameters:
| Adsorbent | Temperature (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Adsorption |
|---|---|---|---|---|---|
| Chitosan-based nanocomposite hydrogel | 25 | Negative tubitak.gov.tr | 12.21 tubitak.gov.tr | 38.31 tubitak.gov.tr | Spontaneous, Endothermic tubitak.gov.tr |
| 35 | Negative tubitak.gov.tr | ||||
| 45 | Negative tubitak.gov.tr | ||||
| Bentonite | Various | Negative researchgate.net | Positive researchgate.net | Positive researchgate.net | Spontaneous, Endothermic researchgate.net |
| Curcuma angustifolia scales (CA) | Various | - | Positive niscpr.res.in | - | Endothermic niscpr.res.in |
Optimization of Adsorption System Parameters
Optimizing parameters such as pH, adsorbent dosage, initial dye concentration, and contact time is crucial for maximizing the efficiency of adsorption systems. jetir.orgtubitak.gov.tr
The pH of the solution significantly influences the adsorption of dyes onto adsorbents, primarily by affecting the surface charge of the adsorbent and the ionization state of the dye molecules. ijirset.comosf.io For this compound, a cationic dye, studies have shown that adsorption is often favored at higher pH values where the adsorbent surface may become more negatively charged, leading to enhanced electrostatic attraction with the positively charged dye molecules. jetir.orgsci-hub.se Conversely, at lower pH, the presence of excess hydrogen ions can compete with the cationic dye for adsorption sites, and the adsorbent surface may be positively charged, causing electrostatic repulsion. sci-hub.seijirset.com For instance, one study found maximum removal of this compound at pH 8 using a chitosan-based hydrogel adsorbent tubitak.gov.tr, while another observed maximum adsorption at pH 5 using Prosopis Juliflora Bark Powder, noting that the dye solution becomes colorless in alkaline medium researchgate.net. Another study using activated carbon from tea dust found maximum dye removal at lower, acidic pH (pH 3.05) ijirset.com. These variations highlight the adsorbent-specific nature of the optimal pH.
Adsorbent dosage is directly related to the number of available adsorption sites. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal due to the increased surface area and availability of binding sites. osf.iotandfonline.com However, increasing adsorbent dose can sometimes lead to a decrease in adsorption capacity per unit mass of adsorbent, potentially due to the overlapping of adsorption sites or incomplete utilization of the adsorbent material. osf.io
The initial dye concentration affects the driving force for adsorption. Higher initial dye concentrations typically result in increased adsorption capacity as there are more dye molecules available to interact with the adsorbent surface. ijirset.comresearchgate.net However, at very high concentrations, the adsorption sites may become saturated, leading to a decrease in the percentage removal of the dye. ijirset.com
Contact time is the duration for which the dye solution and the adsorbent are in contact. Adsorption is typically rapid in the initial stages due to the large number of available sites. tandfonline.comresearchgate.net As time progresses, the rate of adsorption slows down as the remaining sites become fewer and the dye molecules need to diffuse into the inner pores of the adsorbent. researchgate.net Equilibrium is reached when the rate of adsorption equals the rate of desorption. osf.io The optimal contact time varies depending on the adsorbent and experimental conditions. Studies have reported equilibrium times ranging from 30 to 90 minutes for this compound adsorption using different adsorbents. tubitak.gov.trresearchgate.net
Here is a table summarizing some findings on the effect of parameters on this compound adsorption:
| Adsorbent | Optimal pH | Optimal Adsorbent Dosage | Optimal Initial Dye Concentration | Optimal Contact Time | Reference |
| Chitosan-based hydrogel | 8 | 0.025 g | 5 mg/L | 90 min | tubitak.gov.tr |
| Activated carbon (Tea Dust) | 3.05 | Not specified | Increased adsorption with concentration | Not specified | ijirset.com |
| Prosopis Juliflora Bark Powder | 5 | Not specified | Adsorption increased with concentration | Not specified | researchgate.net |
| Bentonite | Increased adsorption with pH | Decreased adsorption with dosage | Increased adsorption with concentration | 30 min | researchgate.net |
The influence of temperature on this compound adsorption varies depending on the nature of the adsorption process (endothermic or exothermic) and the specific adsorbent material. For some adsorbents, increasing the temperature can lead to an increase in adsorption capacity. This is often indicative of an endothermic process where higher temperatures provide the energy needed for dye molecules to overcome energy barriers and interact with the adsorbent surface, or it can be attributed to increased molecular mobility and diffusion rates. jetir.orgtubitak.gov.trijirset.com Studies have shown that the adsorption capacity of this compound onto chitosan-based hydrogels and activated carbon from tea dust increased with increasing temperature, suggesting an endothermic and spontaneous process. tubitak.gov.trijirset.com Conversely, for other adsorbents, the adsorption capacity may decrease with increasing temperature, indicating an exothermic process. tandfonline.comoatext.com
Regenerability and Reusability of Adsorbents
The regenerability and reusability of adsorbents are important factors for the economic viability and sustainability of adsorption-based wastewater treatment. An adsorbent that can be effectively regenerated and reused for multiple cycles reduces operational costs and minimizes solid waste generation. sci-hub.se Regeneration typically involves desorbing the adsorbed dye from the adsorbent surface using a suitable eluent. sci-hub.se
Studies have investigated the reusability of various adsorbents for this compound removal. For example, a chitosan-based hydrogel adsorbent showed over 84% removal efficiency after five consecutive adsorption-desorption cycles, demonstrating good reusability. tubitak.gov.tr Another study on the sono-assisted adsorption of Basic Violet 10 (a similar basic dye) onto fly ash indicated that the adsorbent could be reused for multiple cycles, although the efficiency might decrease with each cycle. eeer.orgeeer.org The decrease in adsorption capacity after regeneration cycles can be attributed to the incomplete desorption of dye molecules or changes in the adsorbent structure. bibliotekanauki.pl
Advanced Oxidation and Degradation Technologies
In addition to adsorption, advanced oxidation and degradation technologies, including biological methods, are explored for the removal and detoxification of this compound. researchgate.net
Biological Degradation and Bioremediation Systems
Biological degradation and bioremediation systems utilize microorganisms, such as bacteria and fungi, to break down or transform dye molecules into less harmful substances. rajpub.comrajpub.com These methods are often considered environmentally friendly and cost-effective. rajpub.com
Various bacterial strains have demonstrated the ability to decolorize and biodegrade this compound and similar dyes. researchgate.netrajpub.comekb.eg Decolorization can occur through biosorption (adsorption onto the bacterial cell surface) or biodegradation (enzymatic breakdown of the dye molecule). rajpub.com Biodegradation often involves enzymes produced by the bacteria that cleave the chromophoric groups responsible for the dye's color. rajpub.com
Bacillus subtilis is one such bacterial species that has been investigated for its potential in degrading this compound. researchgate.netresearchgate.net Studies have shown that Bacillus subtilis can effectively decolorize this compound. researchgate.netresearchgate.net The decolorization efficiency can be influenced by factors such as initial dye concentration, temperature, pH, and the presence of additional carbon sources. researchgate.netmdpi.com For instance, one study reported that Bacillus subtilis achieved significant decolorization of this compound under optimal conditions including a specific dye concentration, temperature, and pH. researchgate.net Another study indicated that Bacillus subtilis was among bacterial isolates capable of degrading crystal violet (a similar triarylmethane dye) and was more efficient at lower dye concentrations. researchgate.net
The biodegradation pathways of triarylmethane dyes like this compound by bacteria often involve a series of enzymatic reactions, including N-demethylation, reduction, and cleavage of the aromatic rings. acs.orgscienceopen.com While specific detailed pathways for this compound by Bacillus subtilis were not extensively detailed in the provided search results, studies on the degradation of similar dyes by Bacillus species and other bacteria suggest that enzymes like azoreductase and laccase play a role in breaking down the complex dye structure. rajpub.commdpi.comacs.org Research on the degradation of crystal violet by bacterial co-cultures, including Bacillus subtilis, has identified intermediate products, suggesting pathways involving the breakdown of the dye molecule. acs.org The ability of Bacillus subtilis to produce enzymes like azoreductase, which can act on azo dyes, suggests its potential in cleaving similar bonds in other complex dye structures like triarylmethane dyes. mdpi.com
Here is a table summarizing some findings on bacterial decolorization of this compound:
| Bacterial Strain(s) | Decolorization Efficiency | Optimal Conditions | Reference |
| Bacillus subtilis | ~84.40% (optimized) | Dye concentration 100 mg/L, 32.5°C, pH 7, 10% inoculum | researchgate.net |
| Bacillus cohnii (in fungal-bacterial consortia) | 92% | Not specified in detail | rajpub.comrajpub.com |
| Escherichia coli and Bacillus subtilis | 16-78% (Crystal Violet) | More efficient at low dye concentration | researchgate.net |
Photocatalytic Degradation Using Nanocomposites
Photocatalytic degradation, an advanced oxidation process, involves the use of semiconductor photocatalysts to degrade organic pollutants in the presence of light. Nanocomposites have gained attention as effective photocatalysts for dye removal. researchgate.netsemanticscholar.org
TiO2-ZnO nanocomposites have been synthesized and investigated for their photocatalytic activity in the removal of this compound. researchgate.netsemanticscholar.orgbcrec.id These binary nanocomposites are considered promising photocatalysts for the photodegradation of toxic industrial organic dyes. researchgate.netsemanticscholar.org The synthesis of TiO2-ZnO nanocomposites can be achieved through methods such as the hydrothermal process, using precursors like ZnSO4.7H2O and TiO2 as a supporting material. researchgate.netsemanticscholar.org The properties and effectiveness of these nanocomposites can be influenced by factors such as calcination temperature. researchgate.netsemanticscholar.orgresearchgate.net Characterization techniques such as Scanning Electron Microscopy (SEM), X-Ray Diffraction (XRD), Energy Dispersive X-Ray (EDX), and Fourier Transform Infrared (FTIR) spectroscopy are employed to analyze the morphology, crystal structure, elemental composition, and functional groups of the synthesized nanocomposites. researchgate.netsemanticscholar.orgbcrec.id Studies have shown that TiO2-ZnO nanocomposites can exhibit better photocatalytic performance compared to solitary TiO2 and ZnO for the decolorization of this compound. researchgate.netsemanticscholar.org
The photocatalytic degradation of dyes using semiconductor nanocomposites typically involves the generation of reactive species upon irradiation with light of appropriate wavelength. When the photocatalyst absorbs photons with energy equal to or greater than its band gap, electron-hole pairs are generated. These charge carriers can then react with water and dissolved oxygen to produce highly reactive species such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2−). mdpi.commdpi.com These radicals are powerful oxidizing agents that can attack and degrade the dye molecules.
While specific mechanistic details for the photocatalytic degradation of this compound by TiO2-ZnO nanocomposites were not extensively provided, studies on the photocatalytic degradation of similar triarylmethane dyes, such as Basic Violet 4 and Crystal Violet, using TiO2 have elucidated potential degradation pathways. mdpi.comacs.orgacs.orgresearchgate.net These pathways can involve N-de-ethylation, where ethyl groups attached to the nitrogen atoms of the dye molecule are successively removed, and the destruction of the conjugated structure, which is responsible for the dye's color. acs.orgacs.orgresearchgate.net Hydroxyl radicals are considered key reactive species in these degradation processes, attacking different parts of the dye molecule. acs.orgresearchgate.net The degradation can lead to the formation of various intermediate products before complete mineralization to carbon dioxide and water. acs.orgacs.org
Fenton and Fenton-like Processes for Dye Decolorization
Fenton and Fenton-like processes are advanced oxidation processes that utilize the reaction between ferrous ions (Fe2+) and hydrogen peroxide (H2O2) to generate highly reactive hydroxyl radicals, capable of degrading organic pollutants, including dyes. brieflands.comomu.edu.tr
The efficiency of Fenton and Fenton-like processes for dye decolorization is strongly influenced by operational parameters, particularly the concentrations of the Fenton's reagents (Fe2+ and H2O2) and the solution pH. brieflands.comomu.edu.trnih.gov Optimization of these parameters is crucial to achieve maximum decolorization efficiency.
Studies on the Fenton process for the degradation of various dyes, including Crystal Violet, have shown that the optimal pH is typically in the acidic range, around 3. brieflands.comomu.edu.trmdpi.com At this pH, the generation of hydroxyl radicals is maximized, and the precipitation of iron hydroxides is minimized. omu.edu.trnih.gov At very low pH values, the reaction rate can decrease due to the formation of less reactive species. omu.edu.tr Conversely, at higher pH values, the catalytic activity of iron species is reduced due to precipitation. omu.edu.tr
Identification of Degradation Intermediates
The degradation of dyes often involves the formation of intermediate products. While specific degradation intermediates for this compound via plasma or electrochemical methods are not extensively detailed in the provided search results, studies on similar triarylmethane dyes like Basic Violet 4 (BV-4) provide insights into potential degradation pathways. For BV-4, photocatalytic degradation has been shown to occur through N-de-ethylation and destruction of the conjugated structure. acs.org This process yields N-de-ethylated BV-4 species, as well as products like 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4′-diethylaminobenzophenone (DDBP), and their N-de-ethylated and hydroxyethylated forms. acs.org Techniques such as high-performance liquid chromatography-photodiode array-electrospray ionization-mass spectrometry (HPLC-PDA-ESI-MS) and gas chromatography-mass spectrometry (GC-MS) are used to identify these intermediates. acs.org It is plausible that this compound, being a triarylmethane dye, may undergo similar dealkylation and structural breakdown during degradation processes.
Plasma-Based Degradation Technologies
Plasma-based technologies, particularly those involving corona discharge, have shown promise in the decolorization and degradation of dyes in water. nih.govacs.org The interaction of corona plasma with water generates reactive species capable of breaking down complex dye molecules. nih.govacs.org
Corona Plasma Systems and Free Radical Generation
Corona plasma is generated by providing sufficient energy to ionize a carrier gas, such as air. acs.org Free electrons collide with gas molecules, leading to ionization and the formation of oxidizing species. acs.org Optical emission spectra (OES) measurements in studies on Basic Violet I (a related dye) treated with corona discharge plasma have identified hydroxyl radicals (•OH) as key oxidizing species, detected at wavelengths of 307.597 and 310.148 nm. nih.govacs.org The electric potential supplied to the system contributes to the formation of free radicals through reactions involving water molecules, such as e⁻ + H₂O → e⁻ + H + •OH and e⁻ + H₂O → 2e⁻ + H + OH⁻. acs.orgresearchgate.net These reactive species, particularly hydroxyl radicals and atomic oxygen, possess high oxidation potential and can attack organic contaminants, including the double bonds responsible for the color of azo dyes. acs.orgresearchgate.net
Batch and Flow System Efficiencies
Studies evaluating corona plasma for dye decolorization have been conducted using both batch and flow systems. In a study focusing on Basic Violet I, a batch reactor treated 500 mL samples, while a flow reactor handled 5000 mL samples. nih.govacs.org The absorption spectra showed significant discoloration in both systems. In the batch system, 85.7% discoloration was observed in the first 10 minutes. nih.govacs.org The flow system demonstrated even higher efficiency in the initial phase, with 93.9% absorption reduction at 10 minutes, attributed to multiple interaction points during the process. nih.govacs.org Although the initial rates differed, both systems achieved high decolorization percentages (over 98%) after 20 minutes of treatment, with comparable results at 60 minutes. acs.org Energy cost assessments indicated values of 1.1 × 10⁻¹ g/kWh for the batch system and 6.3 × 10⁻¹ g/kWh for the flow system for 50% degradation. nih.govacs.org These results suggest that corona plasma treatment is a viable method for dye decolorization in both batch and continuous flow configurations, with potential for scale-up in wastewater treatment. acs.org
Electrochemical Degradation Methods
Electrochemical methods offer another approach for the degradation of dyes in aqueous solutions. mdpi.comresearchgate.net These processes typically involve the use of electrodes to generate reactive species or directly oxidize the dye molecules.
Toxicological Assessment and Biological Interactions
General Toxicity Studies
Investigations into the toxicity of Basic Violet 14 have been conducted using various models, including zebrafish larvae. These studies provide insights into its acute, subacute, developmental, and organ-specific toxic effects.
Acute and Subacute Toxicity Evaluations
Acute toxicity studies in zebrafish larvae have determined a median lethal concentration (LC50) for this compound. One study reported an LC50 of 60.63 µg/ml for this compound in this model nih.govcapes.gov.br. While specific detailed subacute toxicity evaluations were not extensively found within the search results, the acute toxicity data provides an initial indication of the concentrations that can cause significant mortality in aquatic organisms.
Developmental Toxicity Manifestations (e.g., Delayed yolk sac absorption, swimming bladder deflation)
This compound has been shown to induce developmental abnormalities in zebrafish larvae. Common manifestations observed include delayed yolk sac absorption and swimming bladder deflation nih.govcapes.gov.br. These effects suggest that exposure to this compound during critical developmental stages can interfere with normal physiological processes essential for larval survival and development frontiersin.orgfrontiersin.org.
Organ-Specific Toxicity (e.g., Hepatotoxicity, Cardiovascular toxicity)
Research indicates that this compound can induce organ-specific toxicity. Hepatotoxicity has been observed in zebrafish treated with this compound, characterized by marked decreases in liver size and transparency nih.govcapes.gov.brresearchgate.net. Histopathological examinations have revealed tissue alterations in the liver, including inflammation, cell death (necrosis), reactive nuclear swelling, and fibrogenesis researchgate.net. While cardiovascular toxicity was noted in studies involving other dyes, this compound specifically demonstrated hepatotoxic effects nih.govcapes.gov.br. Studies have also shown that this compound can up-regulate the expression of the GCLC gene in a dose-dependent manner, suggesting that oxidative stress may contribute to its hepatotoxicity nih.govcapes.gov.brresearchgate.netebi.ac.uk.
Data on Organ-Specific Toxicity:
| Organ Affected | Observed Effects | Model Organism | Reference |
| Liver | Decreased size and transparency, Inflammation, Necrosis, Nuclear swelling, Fibrogenesis | Zebrafish | nih.govcapes.gov.brresearchgate.net |
Genotoxicity and Mutagenicity Investigations
This compound has been the subject of genotoxicity and mutagenicity investigations due to its chemical structure and use.
Carcinogenic Classification and Regulatory Standards
This compound is classified as a carcinogenic dye in the European textile ecology standard nih.govcapes.gov.br. Some sources indicate it is suspected of causing cancer nih.govcdhfinechemical.com. The manufacture of magenta, which contains this compound, is considered to entail exposures that are carcinogenic inchem.orgebi.ac.uk. While some regulatory bodies may not explicitly list this compound as a carcinogen (e.g., not listed by ACGIH, IARC, NIOSH, NTP, or OSHA according to one source cncolorchem.com), its classification and the evidence from manufacturing processes highlight concerns regarding its carcinogenic potential.
Mechanisms of Genotoxicity (e.g., Reactive Oxygen Species formation, DNA interaction, Chromosomal aberrations)
This compound exhibits genotoxicity through several mechanisms. It has been shown to form reactive oxygen species (ROS), which can contribute to oxidative stress and subsequent DNA damage . This compound can interact with DNA, leading to mutations and chromosomal aberrations researchgate.net. Studies have reported mutagenicity data for this compound cncolorchem.comnih.gov. Research using various cell lines, including human HeLa cells and Chinese hamster ovary (CHO) cells, has indicated that this compound can induce chromosome breakage . The interaction with DNA is a key mechanism by which genotoxic agents can cause damage to the genetic material juniperpublishers.commdpi.com. The cationic nature of this compound allows it to bind to negatively charged cellular components like nucleic acids, which is relevant to its interaction with DNA .
Summary of Genotoxic Effects:
| Mechanism | Observed Effect | Reference |
| Reactive Oxygen Species (ROS) | Formation of ROS, contributing to oxidative stress | |
| DNA Interaction | Interaction with DNA, leading to mutations | mdpi.comdrugbank.com |
| Chromosomal Aberrations | Induction of chromosome breakage | researchgate.netiarc.fr |
In Vitro Mutagenicity Assays (e.g., Ames test, Mammalian cytogenetic tests, Mouse micronucleus tests)
Studies have indicated that this compound exhibits mutagenic activity. In Salmonella typhimurium assays (Ames test), this compound has been reported to induce mutations. industrialchemicals.gov.au Genotoxicity test results from the US National Toxicology Program indicated that this compound was positive in Salmonella assays. industrialchemicals.gov.au While some studies on related compounds like CI Basic Red 9 have shown inconsistent results in mammalian cell gene mutation assays and chromosomal aberration tests, this compound itself has been reported to interact with DNA, leading to mutations and chromosomal aberrations in various cell lines, including human HeLa cells and Chinese hamster ovary (CHO) cells. iarc.frnih.gov Mutagenicity data for this compound have been reported. emperordye.com
Cell Transformation Assays
This compound has been shown to induce cell transformation in cultured mammalian cells. nih.govinchem.org Cell transformation assays measure the morphological transformation of cells, where treated cells can escape contact-inhibition and pile up, forming transformed colonies or malignant foci. mdpi.com
Cytotoxicity Profiling
Research has indicated that this compound may exhibit cytotoxic effects on various cell lines.
Effects on Mammalian Cell Lines (e.g., VERO cells, HeLa cells, Chinese hamster ovary (CHO) cells)
This compound has been reported to interact with DNA, leading to chromosomal aberrations in multiple cell lines, including human HeLa cells and Chinese hamster ovary (CHO) cells. Toxicity assays conducted on VERO cells have shown that while this compound can be effective as a stain, its concentration must be managed to minimize adverse effects. nih.gov
Impact on Human Red Blood Cells
It has been reported that this compound is readily absorbed through human skin and has a cytotoxicity on human red blood cells. tubitak.gov.tr
Ecotoxicological Investigations
Zebrafish Model for Aquatic Toxicity Assessment
The zebrafish (Danio rerio) model is widely used to evaluate the toxicity of substances in aquatic environments, providing data on endpoints such as mortality, developmental toxicity, and genotoxicity. researchgate.netnih.govresearchgate.net Studies assessing the toxicity of dyes in zebrafish larvae have included this compound. ebi.ac.uknih.govresearchgate.net this compound showed acute toxicity in zebrafish larvae with an LC₅₀ value of 60.63 µg/mL. ebi.ac.uknih.govresearchgate.net Treatment with this compound resulted in common developmental abnormalities in zebrafish, including delayed yolk sac absorption and swimming bladder deflation. ebi.ac.uknih.govresearchgate.net Hepatotoxicity was observed in zebrafish treated with this compound. ebi.ac.uknih.gov this compound also caused significant up-regulation of GCLC gene expression in a dose-dependent manner, suggesting that oxidative stress may play a role in its hepatotoxicity in zebrafish. ebi.ac.uknih.gov
Table 1: Summary of Ecotoxicity Data in Zebrafish Larvae
| Dye | LC₅₀ (µg/mL) | Key Toxic Effects |
| This compound | 60.63 | Hepatotoxicity, oxidative stress, developmental abnormalities (delayed yolk sac absorption, swimming bladder deflation) ebi.ac.uknih.govresearchgate.net |
| Direct Red 28 | 476.84 | Developmental delays (swimming bladder deflation) ebi.ac.uknih.govresearchgate.net |
| Acid Red 26 | 2500–2800 | Cardiovascular toxicity, developmental abnormalities (delayed yolk sac absorption, swimming bladder deflation) ebi.ac.uknih.govresearchgate.net |
Table 2: Summary of In Vitro Mutagenicity and Cell Transformation Findings
| Assay Type | Test System/Cell Line | Observed Effect | Citation |
| Bacterial Reverse Mutation Test (Ames test) | Salmonella typhimurium | Induced mutations | industrialchemicals.gov.au |
| Mammalian Cytogenetic Tests | Human HeLa cells, CHO cells | Chromosomal aberrations | |
| Cell Transformation Assays | Cultured mammalian cells | Induced cell transformation | nih.govinchem.org |
Behavioral and Physiological Abnormalities
Exposure to this compound has been linked to several behavioral and physiological abnormalities in aquatic organisms. Studies in zebrafish larvae have reported common developmental abnormalities such as delayed yolk sac absorption and swimming bladder deflation. researchgate.netnih.govebi.ac.ukcapes.gov.brmedkoo.com Furthermore, hepatotoxicity, characterized by damage to the liver, has been specifically observed in zebrafish treated with this compound. researchgate.netnih.govebi.ac.ukcapes.gov.brmedkoo.com
Impact on Aquatic Ecosystems
Synthetic dyes, including this compound, are recognized as significant pollutants in aquatic environments, posing substantial risks to aquatic ecosystems. tubitak.gov.trjetir.orguaem.mxthermofisher.com These dyes can negatively impact aquatic life by affecting photosynthetic activity through the inhibition of sunlight penetration and the consumption of dissolved oxygen. tubitak.gov.tr The accumulation of dye molecules in aquatic organisms is considered a serious environmental concern. tubitak.gov.tr this compound is classified as very toxic to aquatic life with long-lasting effects. thermofisher.com Untreated wastewater containing dyes has been shown to have long-term adverse impacts on aquatic ecosystems. jetir.org
Molecular and Cellular Mechanisms of Toxicity
Investigations into the toxicity of this compound have explored the molecular and cellular mechanisms through which it exerts its effects.
Role of Oxidative Stress in Induced Toxicity
Oxidative stress is suggested to play a role in the toxicity induced by this compound. Research indicates that oxidative stress may contribute to the observed hepatotoxicity in organisms exposed to this dye. researchgate.netnih.govebi.ac.ukcapes.gov.brresearchgate.net Oxidative stress has been proposed as a common mechanism of toxicity for triarylmethane dyes, a class that includes this compound. researchgate.net This mechanism is thought to be related to the ability of these dyes to accept and transfer electrons, potentially leading to the production of reactive oxygen species (ROS). researchgate.net ROS can be involved in various biological processes, including mutagenesis and genotoxicity. researchgate.net
Applications in Scientific Disciplines
Histological and Cytological Staining Methodologies
Basic Violet 14 is widely employed in histology and cytology for staining biological tissues and cells, facilitating the microscopic examination of cellular and tissue structures. biognost.com Its effectiveness stems from its ability to bind to acidic components within cells.
Interaction with Nucleic Acids and Cellular Components
The basic properties of this compound enable it to bind to acidic components of cells, most notably nucleic acids (DNA and RNA), through electrostatic interactions. This binding is crucial for highlighting key cellular structures and is valuable in genetic studies and other biological applications. The cationic nature of the dye allows effective binding to negatively charged cellular components.
Chromosome Staining in Cytogenetic Studies
This compound is used to stain chromosomes, particularly during mitosis. This application is significant in cytogenetic studies, aiding in the visualization and analysis of chromosomal structures. Conventional cytogenetic staining techniques are fundamental for analyzing the chromosomal constitution of metaphase cells. eur.nlmdpi.com
Staining of Collagen, Muscle, and Mitochondria
This compound is employed for staining collagen, muscle fibers, and mitochondria. tubitak.gov.trchemicalland21.compschemicals.comresearchgate.net This differential staining capability is useful in histological assessments to distinguish these specific tissue components. chemicalland21.com
Role in Romanowsky Staining Formulations
This compound, as a component of Basic Fuchsin, is part of the mixture of dyes used in some Romanowsky staining formulations. researchgate.netbiognost.com Romanowsky stains, which typically involve a mixture of eosin (B541160) and polychromed methylene (B1212753) blue, are widely used in hematology and cytopathology for differentiating cellular components in blood and bone marrow films and detecting parasites. scribd.comwikipedia.org Basic Fuchsin is a mixture that can include Rosanilin, Pararosaniline, Magenta II, and New Fuchsin. biognost.comstainsfile.com While the core of the Romanowsky effect is attributed to the interaction of azure B and eosin, this compound (as a component of Basic Fuchsin) can be present in some formulations. biognost.comwikipedia.org
Forensic Science Applications
This compound has applications in forensic science, particularly in the visualization of latent evidence.
Latent Fingerprint Development on Various Substrates
This compound (often referred to as Crystal Violet or Basic Violet 3 in this context) can be effective for visualizing latent fingerprints, including those in grease. bvda.com It is most effective on non-porous surfaces and some adhesive surfaces. bvda.com This method stains fatty constituents of sebaceous sweat, shed skin cells, and greasy contaminants, resulting in visible purple fingerprints. bvda.com While it can be effective on a range of tapes, detecting marks on black tapes using Basic Violet 3 alone has been noted as problematic, sometimes requiring photography under oblique lighting. service.gov.uk Basic Violet 3 has also been proposed for treating soot-covered articles, where the phenol (B47542) in the formulation was thought to help lift soot and develop fingerprints, although other techniques may be more effective. service.gov.uk Comparisons have been made between Basic Violet 3 and powder suspensions for developing fingerprints on adhesive tapes, with some studies indicating powder suspensions can be more effective. service.gov.uk
Staining Mechanisms on Adhesive Tapes
This compound (often referred to as Basic Violet 3 or Crystal Violet in this context) is utilized in forensic science for developing latent fingerprints on adhesive surfaces. service.gov.ukbvda.com The staining mechanism involves the interaction of the dye with components of the fingerprint residue present on the adhesive side of tapes. service.gov.uk Specifically, the dye can stain lipids and epithelial cells within the fingerprint ridges. service.gov.uk One proposed mechanism suggests the dye links to fatty acids through hydrogen bonding between the nitrogen in this compound and the hydroxyl group in the fatty acids. service.gov.uk
Formulation Optimization for Enhanced Detection
Optimization of this compound formulations is crucial for improving the detection of latent fingerprints on various surfaces, including adhesive tapes. service.gov.uk Historically, formulations often included phenol to assist in lifting surface soot and developing the fingerprint. service.gov.uk However, due to concerns about the toxicity of phenol, studies have focused on developing effective phenol-free formulations. service.gov.uk An alternative formulation used in the UK consists of Basic Violet 3 dissolved in ethanol, which is then added to water to create a working solution. service.gov.uk Comparisons between different formulations, such as phenolic versus ethanol-based solutions, have shown variations in staining strength and the clarity of ridge detail depending on the substrate. service.gov.uk Research continues to explore alternative components, such as surfactants, to enhance performance and address limitations on certain surfaces or with specific types of residues. service.gov.uk
Biomedical and Antimicrobial Research
This compound and related triphenylmethane (B1682552) dyes have a long history of use in biomedical and antimicrobial applications due to their biological properties. researchgate.netnih.govwho.int
Antiseptic and Antifungal Properties
This compound exhibits antiseptic and antifungal properties. researchgate.netnih.govwho.int Its cationic nature allows it to bind to negatively charged components of microbial cells. The antimicrobial effects are attributed to mechanisms such as the dissipation of bacterial membrane potential, induction of permeability, and inhibition of respiration. drugbank.com It has also been reported to inhibit protein synthesis and bacterial cell wall formation. sigmaaldrich.com this compound is particularly effective against Gram-positive bacteria. sigmaaldrich.comijdvl.com It can also inhibit the growth of Pseudomonas and disrupt Pseudomonas biofilms in vitro. ijdvl.com The dye forms a covalent adduct with thioredoxin reductase 2, an enzyme essential for cellular activity in bacteria, fungi, and parasites, ultimately leading to cell death. nih.govijdvl.com
Use in Dermatology (Historical and Contemporary Context)
This compound, often referred to as Gentian Violet in a medical context, has been used in dermatology since the 1920s. researchgate.netiarc.fr Historically known as Castellani's paint or magenta paint, it was applied topically to treat various skin conditions. researchgate.netiarc.fr Its historical uses included the management of fungal skin infections, impetigo, infected eczema, boils, and chronic leg ulcers. researchgate.net It has also been used for treating oral candidiasis and vulvovaginal candidiasis. researchgate.net
While its use declined with the advent of modern antimicrobials, this compound is still recognized by the World Health Organization as a topical antiseptic agent. researchgate.net Contemporary research continues to explore its utility, and it is still used in the management of certain dermatological conditions. researchgate.netijdvl.com For instance, it has been found to be helpful in atopic eczema by decreasing bacterial colonization and reducing levels of pro-inflammatory angiopoietin-2. ijdvl.com It may also be used in the treatment of irritant dermatitis, providing immediate pain relief in acute painful eczematous lesions. ijdvl.com
Material Science and Advanced Functional Materials
This compound is widely applied in material science, particularly in the dyeing of various materials. made-in-china.comcosmochemistryindia.com
Dyeing of Synthetic Fibers and Fabrics
This compound is extensively used for dyeing synthetic fibers and fabrics, including acrylic fibers, silk, wool, and cotton (with mordants). made-in-china.comcosmochemistryindia.comwin-chemical.comemperordye.com Its cationic nature provides a strong affinity for acrylic fibers, resulting in excellent color fastness. cosmochemistryindia.com Dyeing of silk and acrylic fibers with this compound yields a bright red-purple color. emperordye.com The dyeing process for acrylic fibers typically involves an acetic acid bath with the addition of a retarder to ensure good dyeing fastness. emperordye.com When combined with other dyes like Malachite Green (C.I. Basic Green 4), it can be used to achieve black shades on acrylic yarn with improved light fastness. emperordye.com While it can be used for dyeing wool and cotton (with tannin mordants), the dyeing fastness on these fibers is reported to be poor compared to acrylics. emperordye.com this compound is also used in the dyeing of paper, leather, feathers, bamboo, and wood. made-in-china.comemperordye.com
Use in Paper, Leather, and Ink Industries
This compound is utilized in various industrial applications, including the dyeing of paper, leather, and in the production of inks made-in-china.comcosmochemistryindia.comdimacolorgroup.comalibaba.commade-in-china.com. Its cationic nature allows it to bind effectively to materials with anionic sites.
In the paper industry, this compound is employed as a coloring agent cosmochemistryindia.commade-in-china.com. It is used for shading paper and pulp cosmochemistryindia.comenochdye.com.
For the leather industry, this compound serves as a dye in leather dyeing and finishing processes cosmochemistryindia.commade-in-china.com. It is suitable for shading leather made-in-china.comenochdye.com.
In the ink industry, this compound is added to liquid and powder ink production cosmochemistryindia.com. It is a component in printing inks nih.gov. Basic dyes, including this compound, are known for their vibrant colors and high strength, making them suitable for applications such as flexographic and gravure inks roha.com.
Research indicates the application of triarylmethane dyes, such as this compound, in modern inks researchgate.net. Studies involving the characterization of colored inks in contemporary art have included this compound as a relevant compound researchgate.net.
While specific detailed research findings or comprehensive data tables exclusively focusing on the performance of this compound solely within the paper, leather, and ink industries across diverse studies were not extensively available in the provided search results, the consistent mention across multiple sources confirms its established use in these sectors made-in-china.comcosmochemistryindia.comdimacolorgroup.comalibaba.commade-in-china.comnih.gov. The properties that make it suitable for these applications include its solubility and its ability to impart a red-light purple shade made-in-china.comenochdye.com.
| Industry | Application(s) |
| Paper | Coloring agent, Shading paper and pulp |
| Leather | Dyeing, Finishing processes, Shading leather |
| Ink | Liquid and powder ink production, Printing inks |
This compound is a chemical compound known by several names, primarily recognized as a dye. Its historical development, nomenclature, and chemical composition are rooted in the early advancements of synthetic organic chemistry, particularly in the realm of triarylmethane dyes.
Historical and Terminological Perspectives
Historical Development and Discovery of Basic Violet 14
The historical development of this compound is intertwined with the broader history of synthetic dyes, which began in the mid-19th century. The empirical methods for obtaining triarylmethane dyes, including those leading to this compound (rosaniline or magenta), started as early as 1856. These early processes involved mixing aniline (B41778) derivatives with oxidizing agents to facilitate the coupling of molecules. It took approximately two decades of research following these initial discoveries to fully understand the chemical nature of these dyes, which subsequently allowed for more controlled synthetic processes. mdpi.com Fuchsine, a name often associated with this compound, was first created by Jakub Natanson in 1856 using aniline and 1,2-dichloroethane. wikipedia.org In 1858, August Wilhelm von Hofmann also obtained it from aniline and carbon tetrachloride. wikipedia.org Independently, François-Emmanuel Verguin discovered the substance in the same year and patented it. wikipedia.org The dye was named "fuchsine" by its original manufacturer, Renard frères et Franc, with possible etymologies linking it to the color of Fuchsia flowers or a play on the German word "Fuchs" (fox), a translation of "Renard". wikipedia.org
Evolution of Nomenclature and Synonyms
This compound is known by a variety of names, reflecting its historical development and different formulations. The evolution of its nomenclature is closely tied to its chemical structure and manufacturing processes.
Basic Fuchsin, Magenta, Gentian Violet, C.I. 42510
This compound is synonymous with several terms, including Basic Fuchsin, Magenta, and C.I. 42510. khushidyechem.comnih.govnoaa.govebi.ac.uknih.gov While "Basic Fuchsin" and "Magenta" are frequently used synonyms, it's important to note that "Basic Fuchsin" can sometimes refer to a mixture containing this compound along with other related compounds like pararosaniline, magenta II, and new fuchsin. wikipedia.orgnih.govebi.ac.uknih.gov Magenta itself is often described as a mixture of closely related homologues, including those with zero, one, and two methyl functions on a 4,4',4''-triaminotriarylmethane structure, typically in the form of their hydrochloride salts. nih.gov Small amounts of a homologue with three methyl functions (magenta III) may also be present in magenta. nih.gov C.I. 42510 is the Colour Index number assigned to this compound, serving as a standardized identifier within the dye industry. mdpi.comkhushidyechem.comnoaa.govworlddyevariety.comresearchgate.net The term "Gentian Violet" is primarily associated with Basic Violet 3 (Crystal Violet, C.I. 42555), which is mainly hexamethyl pararosaniline, although historically, "Gentian Violet" was sometimes used to refer to mixtures that could include Crystal Violet and other methyl violets. service.gov.ukwikipedia.orgindustrialchemicals.gov.auwho.int Therefore, while related as triarylmethane dyes, this compound and Gentian Violet (Basic Violet 3) are distinct compounds with different primary compositions.
Relationship to Other Triarylmethane Dyes
This compound belongs to the class of triarylmethane dyes, which are characterized by a central carbon atom bonded to three aryl groups. mdpi.comworlddyevariety.comresearchgate.net This class of dyes includes a wide range of colored compounds, such as Methyl Violet (Basic Violet 1, C.I. 42535) and Crystal Violet (Basic Violet 3, C.I. 42555), Malachite Green (Basic Green 4, C.I. 42000), and Victoria Blue dyes (Basic Blue 26, C.I. 44045 and Basic Blue 11, C.I. 44040). mdpi.comresearchgate.netnih.govbritannica.comuva.nl The structural variations within the triarylmethane dye class, such as the number and position of methyl groups or other substituents on the aromatic rings, lead to different colors and properties. mdpi.combritannica.comuva.nl For instance, Crystal Violet mainly contains hexamethyl pararosaniline, while this compound (rosaniline or Magenta I) is a mixture that includes pararosaniline and its mono-, bis-, and tri-C-methylated derivatives. mdpi.comwikipedia.orgnih.govebi.ac.ukresearchgate.netuva.nl The empirical methods used in the early synthesis of these dyes often resulted in mixtures of related compounds. mdpi.com
Purity Considerations and Compositional Variations
The purity and exact composition of this compound can vary depending on the manufacturing process and supplier. Commercial samples of this compound are often described as a dark green crystalline powder. wikipedia.orgnoaa.govnih.govchemicalbook.com Chemically, this compound (rosaniline hydrochloride) has a molecular formula of C₂₀H₂₀ClN₃ and a molecular weight of approximately 337.85 g/mol . wikipedia.orgkhushidyechem.comnih.govworlddyevariety.comchemicalbook.commade-in-china.com However, as mentioned, the substance commonly referred to as Basic Fuchsin or Magenta, which includes this compound, is often a mixture of homologues. wikipedia.orgnih.govebi.ac.uknih.gov These homologues differ in the number of methyl groups attached to the aromatic rings. mdpi.comresearchgate.netuva.nl For example, Basic Fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin. wikipedia.org Studies analyzing historical dye samples have confirmed the presence of this compound (fuchsine) as a mixture of compounds corresponding to rosaniline (Magenta I) and its homologues with one (Magenta II) and two (Magenta III) additional methyl groups. researchgate.net The actual composition of Basic Fuchsin can vary by vendor and batch, influencing its suitability for specific applications, such as preparing Schiff reagent which requires a high content of pararosaniline. wikipedia.org Purity levels for this compound can be reported, with some sources indicating purities around 99% or 99%+. chemicalbook.commade-in-china.commdpi.com Water is sometimes noted as a major impurity. nih.gov The presence of varying proportions of these related triarylmethane structures contributes to the compositional variations observed in materials labeled as this compound, Basic Fuchsin, or Magenta.
Q & A
Basic: What methods are recommended for characterizing the purity and structural integrity of Basic Violet 14 in synthetic chemistry research?
Methodological Answer:
To ensure purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV-Vis detection at 543 nm (its maximum absorbance wavelength) . Structural integrity can be confirmed via elemental analysis (C, H, N content), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., aromatic C-H stretching at ~3100 cm⁻¹), and nuclear magnetic resonance (NMR) to verify the absence of byproducts. Cross-reference solubility data (4 g/L in water at 25°C) and pH-dependent color changes (red-purple in water, red in ethanol) to validate consistency with literature .
Advanced: How should researchers design experiments to investigate the adsorption efficiency of this compound under varying environmental conditions?
Methodological Answer:
Adopt a factorial design to test variables: pH (3–10), adsorbent dosage (0.1–2 g/L), initial dye concentration (10–200 mg/L), and temperature (25–60°C) . Use semi-IPN hydrogels doped with graphene oxide (GO) for comparative studies. Measure adsorption capacity via UV-Vis spectrophotometry post-equilibrium. Apply kinetic models (pseudo-first/second-order) and isotherm models (Langmuir/Freundlich) to interpret data. For reproducibility, include triplicate trials and control experiments with unmodified hydrogels. Statistical validation (ANOVA) is critical to assess significance of parameter interactions .
Basic: What are the essential safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Keep at 2–8°C in airtight containers to prevent degradation .
- PPE: Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing or heating.
- Disposal: Neutralize acidic/basic solutions before disposal. Follow hazardous waste guidelines due to carcinogenic risk (R40) and toxicity (R22) .
- Spill Management: Absorb spills with inert material (vermiculite) and avoid ignition sources (flashpoint: 48°F) .
Advanced: How can researchers resolve contradictions between experimental adsorption data and theoretical models when studying this compound removal?
Methodological Answer:
Contradictions often arise from assumptions in model selection. For example:
- Langmuir vs. Freundlich Isotherms: Langmuir assumes monolayer adsorption on homogeneous surfaces, while Freundlich suits heterogeneous surfaces. If experimental data deviates, analyze surface morphology (SEM) to confirm adsorbent heterogeneity .
- Kinetic Discrepancies: Pseudo-second-order models may fail at low concentrations; validate with intra-particle diffusion plots to identify rate-limiting steps.
Use Akaike Information Criterion (AIC) to compare model fits objectively .
Basic: What spectroscopic techniques are most effective for monitoring this compound degradation in aqueous solutions?
Methodological Answer:
- UV-Vis Spectrophotometry: Track absorbance at 543 nm to quantify concentration changes. Calibrate with standard curves (1–50 mg/L) .
- Mass Spectrometry (LC-MS): Identify degradation products (e.g., demethylated intermediates) via m/z ratios.
- Fluorescence Spectroscopy: Detect aromatic breakdown products if excitation/emission shifts occur .
Advanced: What statistical approaches are optimal for analyzing time-dependent adsorption kinetics of this compound on composite materials?
Methodological Answer:
- Non-linear Regression: Fit pseudo-first/second-order models using software like OriginLab or R. Report adjusted R² and root-mean-square error (RMSE).
- Error Analysis: Calculate confidence intervals for rate constants (k₁, k₂) via bootstrapping.
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate adsorption efficiency with variables like pH and temperature .
Basic: How to conduct a systematic literature review on this compound's environmental impacts?
Methodological Answer:
- Database Selection: Use PubMed, Web of Science, and Scopus for peer-reviewed studies (avoid Google Scholar due to recall limitations) .
- Search Strings: Combine Boolean operators: ("this compound" OR "C20H20ClN3") AND ("adsorption" OR "toxicity" OR "degradation").
- Inclusion Criteria: Filter studies post-2010 with full-text availability and experimental data. Exclude reviews and industrial reports .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?
Methodological Answer:
- Precursor Standardization: Use high-purity o-toluidine and nitrobenzene (upstream precursors) .
- Reaction Monitoring: Track progress with in-situ FTIR to ensure consistent intermediate formation.
- QC Protocols: Implement HPLC batch testing (retention time ±0.1 min) and colorimetric validation (ΔE < 2 in CIELab space) .
Basic: What are the key considerations when preparing stock solutions of this compound for experimental use?
Methodological Answer:
- Solvent Selection: Use deionized water (4 g/L solubility) or ethanol for higher concentrations. Vortex for 5 min to ensure homogeneity .
- pH Adjustment: Buffer solutions to pH 5–6 (native pH of 1 g/L aqueous solution) to prevent aggregation.
- Storage: Aliquot solutions in amber vials; avoid freezing to prevent crystallization .
Advanced: How to develop structure-property relationships for this compound derivatives using computational chemistry methods?
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions between derivatives and adsorbents (e.g., hydrogel matrices) to predict binding affinities.
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with photodegradation rates.
- Validation: Cross-check computational results with experimental adsorption/spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
